BAlq

Description

Structure

2D Structure

Propriétés

IUPAC Name |

bis[(2-methylquinolin-8-yl)oxy]-(4-phenylphenoxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.2C10H9NO.Al/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h1-9,13H;2*2-6,12H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVXQDWNSAGPHN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O[Al](OC3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=CC6=C5N=C(C=C6)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25AlN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648032 | |

| Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146162-54-1 | |

| Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to BAlq: Chemical Structure, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum (BAlq), a key material in organic electronics. This document covers its fundamental chemical properties, experimental characterization protocols, and its primary applications, with a focus on Organic Light-Emitting Diodes (OLEDs).

Core Molecular Information

This compound, also known as this compound₃, is an organoaluminum complex that has garnered significant attention for its use as a blue-emitting and electron-transporting/hole-blocking material in OLEDs.[1] Its chemical stability and performance characteristics make it a valuable component in the development of efficient and long-lasting electronic devices.[1]

Chemical Structure

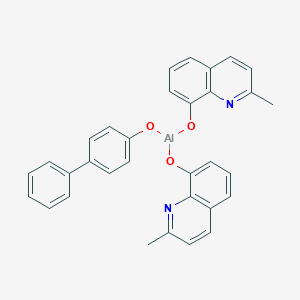

The molecular structure of this compound consists of a central aluminum ion coordinated to two 8-hydroxy-2-methylquinoline ligands and one 4-phenylphenoxy ligand.

Caption: Molecular structure overview of this compound.

Molecular Formula and Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its function in electronic devices.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₅AlN₂O₃ | [1] |

| Molecular Weight | 512.53 g/mol | [1] |

| Appearance | Light-yellow powder/crystals | [1] |

| Melting Point | 207 - 214 °C | [1] |

| Glass Transition Temperature (Tg) | 99 °C | [1] |

| Absorption (λmax in THF) | 259 nm | [1] |

| Fluorescence (λem in THF) | 334, 477 nm | [1] |

| HOMO Level | 5.9 eV | [1] |

| LUMO Level | 2.9 eV | [1] |

Synthesis and Fabrication

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary to many manufacturers, a general synthetic route can be inferred from the synthesis of similar metal-quinoline complexes. The synthesis generally involves the reaction of a suitable aluminum precursor with 8-hydroxy-2-methylquinoline and 4-phenylphenol in a solvent.

A plausible synthesis approach involves the condensation reaction between 5-formyl-8-hydroxyquinoline and 4,4′-methylenedianiline to form the ligand, which is then reacted with a metal acetate.[2] Another method involves a chemical precipitation method for synthesizing bis(2-methyl-8-hydroxyquinoline)-aluminum nanoparticles.[3]

Fabrication of this compound-Based OLEDs

This compound is typically incorporated into OLEDs through vacuum thermal evaporation. A step-by-step fabrication process for a typical small-molecule OLED featuring this compound is outlined below.

Caption: General workflow for fabricating a this compound-based OLED.

Experimental Protocols for Characterization

This section details the methodologies for key experiments used to characterize this compound.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transition temperatures of this compound.

Experimental Protocol: TGA

-

Instrument: Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an alumina crucible.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[4][5]

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range, for instance, from room temperature to 800 °C.[4][5]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature is determined from the resulting TGA curve.

Experimental Protocol: DSC

-

Instrument: Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps. A common heating and cooling rate is 10 °C/min.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition temperature (Tg) and melting point (Tm) are determined from the DSC thermogram.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of this compound, which are critical for understanding its charge injection and transport properties.

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by purging with an inert gas like argon or nitrogen.

-

Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The scan rate is typically varied (e.g., 50, 100, 200 mV/s) to study the reversibility of the electrochemical processes.[7]

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram, respectively, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Spectroscopic Analysis

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy are used to characterize the optical properties of this compound.

Experimental Protocol: UV-Vis and PL Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent, such as tetrahydrofuran (THF), in a quartz cuvette.

-

UV-Vis Measurement: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) to determine the absorption maximum (λmax).[8][9]

-

PL Measurement: The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected and analyzed to determine the photoluminescence emission spectrum and the emission maximum (λem).[10][11]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a versatile material in OLEDs, where it can function as an emitting layer, a hole-blocking layer, or an electron-transporting layer.[1]

This compound in a Typical OLED Device Structure

The following diagram illustrates the structure of a multilayer OLED incorporating this compound.

Caption: Layered structure of a typical this compound-based OLED.

Energy Level Diagram and Charge Carrier Dynamics

The energy levels of the different layers in an OLED determine the efficiency of charge injection, transport, and recombination. The HOMO and LUMO levels of this compound are crucial for its role as a hole-blocker and electron-transporter.

Caption: Energy level diagram of a this compound-based OLED.

References

- 1. oiccpress.com [oiccpress.com]

- 2. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 7. asdlib.org [asdlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HOMO, LUMO, and Bandgap of BAlq

Introduction

Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum, commonly known as BAlq, is a crucial organometallic complex in the field of organic electronics. Its primary application lies in its use as a host material for phosphorescent emitters and as an electron-transporting or hole-blocking layer in Organic Light-Emitting Diodes (OLEDs). The electronic properties of this compound, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with its energy bandgap, are critical parameters that dictate its performance in these devices. This guide provides a comprehensive overview of these properties, the experimental methodologies used for their determination, and a summary of reported values.

The HOMO level represents the energy of the highest energy orbital occupied by electrons and is related to the material's ionization potential and its ability to donate electrons (hole-injection/transport). The LUMO level is the energy of the lowest energy orbital devoid of electrons and relates to the electron affinity and the material's ability to accept electrons (electron-injection/transport). The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which is a key factor in determining the material's optical and electronic properties.

Quantitative Data Summary

The HOMO, LUMO, and bandgap energy levels of this compound have been determined through various experimental and computational methods. The table below summarizes these values from different sources.

| HOMO (eV) | LUMO (eV) | Bandgap (eV) | Method | Source |

| -5.87 | -2.86 | 3.01 | Cyclic Voltammetry / UV-Vis | [1](--INVALID-LINK--) |

| -5.9 | -2.9 | 3.0 | Cyclic Voltammetry / UV-Vis | [2](--INVALID-LINK--) |

| -5.68 | -2.57 | 3.11 | DFT (B3LYP/6-31G*) | [3](--INVALID-LINK--) |

| -5.8 | -2.8 | 3.0 | Experimental | [4](--INVALID-LINK--) |

Experimental Protocols

The experimental determination of the HOMO, LUMO, and bandgap of organic materials like this compound primarily involves two techniques: Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a substance. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent, such as dichloromethane or acetonitrile, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of this compound is typically in the millimolar range. All solutions should be purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

Measurement: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back again. During this sweep, the current response of the sample is measured. The oxidation of this compound corresponds to the removal of an electron from its HOMO, while reduction corresponds to the addition of an electron to its LUMO.

-

Data Analysis and Calculation:

-

The onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) are determined from the cyclic voltammogram.

-

A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The potential of the Fc/Fc⁺ couple is typically assumed to be -4.8 eV relative to the vacuum level.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[Eₒₓ - E(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[EᵣₑᏧ - E(Fc/Fc⁺) + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing a measure of the optical bandgap.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a transparent substrate, such as quartz or glass, using techniques like thermal evaporation or spin coating. Alternatively, a dilute solution of this compound in a suitable solvent (e.g., chloroform or THF) can be prepared in a quartz cuvette.

-

Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a specific wavelength range (typically 200-800 nm). A baseline spectrum of the substrate or solvent is also recorded for background correction.

-

Data Analysis and Calculation:

-

The absorption spectrum is plotted as absorbance versus wavelength.

-

The absorption edge (λₒₙₛₑₜ), which is the wavelength at which the absorption begins to rise sharply, is determined from the spectrum.

-

The optical bandgap (E₉) is calculated from the absorption edge using the following equation:

-

E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

-

Alternatively, a Tauc plot can be constructed to determine the bandgap. This involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor). The bandgap is then determined by extrapolating the linear portion of the plot to the energy axis.

-

Visualizations

Energy Level Diagram for this compound

Caption: Relationship between HOMO, LUMO, and the bandgap in this compound.

Experimental Workflow for Determining this compound Electronic Properties

Caption: Experimental workflow for determining the electronic properties of this compound.

References

An In-depth Technical Guide on the Role of BAlq as a Hole-Blocking Material

Prepared for: Researchers, Scientists, and Organic Electronics Professionals

Executive Summary

Bis(2-methyl-8-quinolinato)-4-(phenylphenolato)aluminum(III), commonly known as BAlq, is a multifunctional organic semiconductor material that has garnered significant attention in the field of Organic Light-Emitting Diodes (OLEDs). While it can be used as a blue-emitting layer material, its primary and most critical role is as a high-performance hole-blocking layer (HBL) and electron-transporting layer (ETL). This guide provides a comprehensive overview of this compound's function as a hole-blocking material, detailing its mechanism of action, key physical and electronic properties, and standardized experimental protocols for its integration into OLED devices. The strategic implementation of a this compound HBL is crucial for enhancing charge balance, confining excitons within the emissive layer (EML), and ultimately improving the efficiency, color purity, and operational lifetime of OLEDs.

Mechanism of Hole-Blocking in OLEDs

In a typical OLED structure, holes are injected from the anode and electrons from the cathode. For efficient light emission, these charge carriers must meet and recombine within the designated emissive layer to form excitons. However, in many organic materials, the mobility of holes is significantly higher than that of electrons.[1] This imbalance leads to a surplus of holes passing through the EML without recombining, a phenomenon known as hole leakage. This leakage current reduces the device's internal quantum efficiency and can cause unwanted emission from adjacent layers, compromising color purity.

A hole-blocking layer is inserted between the EML and the ETL to counteract this effect. The primary function of an HBL is to create a significant energy barrier that prevents holes from migrating out of the EML while simultaneously allowing electrons to pass through to the EML.

This compound excels in this role due to its electronic properties:

-

Deep HOMO Level: this compound possesses a deep Highest Occupied Molecular Orbital (HOMO) energy level.[2] This creates a large energy barrier between the HOMO of the emissive material and the HOMO of this compound, effectively blocking the transport of holes.

-

Suitable LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) of this compound is aligned to permit efficient injection of electrons from the adjacent electron-transport layer into the emissive layer.[2]

By confining holes to the EML, this compound ensures that the recombination of electrons and holes is maximized within the desired light-emitting region, leading to a significant enhancement in device performance.[3]

Quantitative Data and Material Properties

The performance of this compound as an HBL is dictated by its intrinsic physical and electronic properties. The following tables summarize key quantitative data for this compound in comparison to other relevant OLED materials.

Table 1: Electronic Properties of this compound and Common OLED Materials

| Material | Function | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) |

| This compound | Hole-Blocking / Electron-Transport | ~5.9 - 6.0 | ~2.9 - 3.1 | ~2.9 - 3.0 |

| Alq₃ | Electron-Transport / Emitter | ~5.7 - 5.9 | ~3.0 - 3.2 | ~2.6 - 2.8 |

| BCP | Hole-Blocking | ~6.4 - 6.7[4] | ~3.0 - 3.2 | ~3.5 |

| NPB | Hole-Transport | ~5.4 - 5.5 | ~2.3 - 2.4 | ~3.0 - 3.1 |

| CBP | Host Emitter | ~5.9 - 6.0 | ~2.8 - 3.0 | ~3.0 |

Note: Exact energy levels can vary slightly based on measurement techniques and film morphology.

Table 2: Physical and Thermal Properties of this compound

| Property | Value | Unit |

| Full Chemical Name | Bis(2-methyl-8-quinolinato)-4-(phenylphenolato)aluminum(III) | - |

| CAS Number | 146162-54-1 | - |

| Glass Transition Temp. (Tg) | 99[5] | °C |

| Melting Point | 207 - 214[5] | °C |

| Electron Mobility (μe) | ~10-5 - 10-6 | cm²/Vs |

| Hole Mobility (μh) | ~10-8 - 10-9 | cm²/Vs |

The significantly lower hole mobility compared to its electron mobility further underscores this compound's effectiveness in impeding hole transport while facilitating electron transport.[6] Its high glass transition temperature ensures good morphological stability during device operation.[5]

Visualization of Concepts and Processes

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Energy level diagram of an OLED with a this compound hole-blocking layer.

Caption: Typical multilayer structure of an OLED incorporating a this compound HBL.

Caption: Standard experimental workflow for OLED fabrication and testing.

Experimental Protocols

The fabrication of high-performance OLEDs is highly sensitive to process parameters. Below is a generalized protocol for the fabrication of a multilayer OLED incorporating a this compound HBL via thermal evaporation.

Substrate Preparation

-

Initial Cleaning: Substrates (typically Indium Tin Oxide - ITO coated glass) are sequentially sonicated in a series of solvents to remove organic and particulate contamination. A typical sequence is:

-

Drying: Substrates are dried using a high-purity nitrogen (N₂) gun.

-

Surface Treatment: To improve the work function of the ITO and enhance hole injection, the substrates are treated with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before being loaded into the vacuum system.

Thin Film Deposition

Device fabrication is performed in a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁷ Torr.

-

Material Loading: High-purity (sublimed grade) organic materials and metals are loaded into appropriate evaporation sources (e.g., quartz crucibles for organics, tungsten boats for metals).

-

Deposition Sequence: The layers are deposited sequentially onto the substrate without breaking vacuum. Deposition rates are monitored using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): e.g., HAT-CN at 1 Å/s.

-

Hole Transport Layer (HTL): e.g., NPB at 2 Å/s.

-

Emissive Layer (EML): Co-evaporation of a host and dopant material. Rates are adjusted to achieve the desired doping concentration (e.g., 10%).

-

Hole-Blocking Layer (HBL): this compound at 2 Å/s. A typical thickness is 5-10 nm.

-

Electron Transport Layer (ETL): e.g., Alq₃ at 2 Å/s.

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) at 0.2 Å/s.

-

Cathode: Aluminum (Al) at 5-10 Å/s.

-

-

Device Definition: The active area of the device is defined by a shadow mask during the cathode deposition step.

Encapsulation and Characterization

-

Encapsulation: Immediately after fabrication, devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device with a UV-cured epoxy.

-

Characterization: The completed devices are tested using a source measure unit and a calibrated photodetector/spectrometer.

-

Current Density-Voltage-Luminance (J-V-L): To determine turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

-

Electroluminescence (EL) Spectrum: To determine the emission color and CIE coordinates.

-

External Quantum Efficiency (EQE): To measure the ratio of photons emitted to electrons injected.

-

Operational Lifetime: To measure the time until the luminance drops to a certain percentage (e.g., LT₅₀ or LT₉₅) of its initial value at a constant current.

-

Conclusion

This compound is an indispensable material in modern OLED technology, serving a critical role as a hole-blocking layer. Its deep HOMO level provides a robust barrier to prevent hole leakage from the emissive layer, thereby forcing charge recombination to occur where it is most desired. This confinement leads to direct and significant improvements in device efficiency, color stability, and operational longevity. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists aiming to optimize OLED performance through the strategic implementation of advanced functional materials like this compound.

References

In-Depth Technical Guide to the Fluorescence and Absorption Spectra of BAlq

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum (BAlq), a key material in organic electronics. The document details its fluorescence and absorption characteristics, outlines experimental protocols for their measurement, and presents key quantitative data in a structured format for easy reference and comparison.

Introduction to this compound

Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum, commonly known as this compound, is an organometallic complex that has garnered significant attention in the field of organic electronics. It is widely utilized as a blue-emitting layer and a hole-blocking material in Organic Light-Emitting Diodes (OLEDs). Its photochemical stability and excellent charge-transporting properties contribute to the improved efficiency and operational lifetime of these devices. A thorough understanding of its absorption and fluorescence spectra is crucial for optimizing device performance and developing new applications.

Core Photophysical Properties of this compound

The interaction of this compound with light is characterized by its absorption and subsequent emission of photons. These processes are governed by the molecule's electronic structure. Upon absorbing a photon of appropriate energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The molecule then relaxes to its ground state, in part by emitting a photon, a process known as fluorescence.

Quantitative Photophysical Data

The key parameters defining the absorption and fluorescence of this compound in a solid-state thin film are summarized in the table below. These values are critical for designing and modeling organic electronic devices.

| Photophysical Parameter | Symbol | Value | Unit |

| Absorption Maximum | λabs | ~390 | nm |

| Emission Maximum | λem | ~490 | nm |

| Photoluminescence Quantum Yield | ΦPL | 0.3 - 0.4 | - |

| Fluorescence Lifetime | τ | ~15 | ns |

Note: These values can vary depending on the specific thin film morphology, deposition conditions, and measurement environment.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound thin films requires precise experimental procedures. The following sections detail the methodologies for measuring the absorption and fluorescence spectra.

Thin Film Preparation

-

Substrate Cleaning: Quartz or glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove any organic residues.

-

Thermal Evaporation: A thin film of this compound is deposited onto the cleaned substrate in a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). The deposition rate is typically maintained at 1-2 Å/s, and the final film thickness is monitored using a quartz crystal microbalance. A common thickness for spectroscopic measurements is 50-100 nm.

Absorption Spectroscopy

-

Instrumentation: A UV-Vis-NIR spectrophotometer is used to measure the absorbance of the this compound thin film.

-

Measurement Procedure:

-

A baseline spectrum is recorded using a clean, uncoated substrate identical to the one used for the this compound film.

-

The this compound-coated substrate is then placed in the sample holder, perpendicular to the incident light beam.

-

The absorption spectrum is recorded over a wavelength range that encompasses the expected absorption features of this compound (e.g., 300-600 nm).

-

The absorbance (A) is calculated as A = -log(T), where T is the transmittance.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or a laser), a monochromator for selecting the excitation wavelength, a sample holder, and a detector (e.g., a photomultiplier tube) is required.

-

Measurement Procedure:

-

The this compound thin film sample is mounted in the sample holder, typically at a 45-degree angle to the incident excitation beam to minimize reflections.

-

The sample is excited at its absorption maximum (λabs ≈ 390 nm).

-

The emitted fluorescence is collected at a 90-degree angle to the excitation beam and passed through an emission monochromator.

-

The fluorescence spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 400-700 nm) to capture the entire emission profile.

-

Photoluminescence Quantum Yield (PLQY) Measurement

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is used for absolute PLQY measurements.

-

Measurement Procedure:

-

Two measurements are performed. First, an empty integrating sphere's spectrum is recorded with the excitation light source to obtain a reference spectrum of the excitation profile.

-

Second, the this compound thin film sample is placed inside the integrating sphere, and the spectrum of the scattered and emitted light is recorded under the same excitation conditions.

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of emitted photons is determined by integrating the area of the emission peak, and the number of absorbed photons is calculated from the difference in the integrated intensity of the excitation peak with and without the sample in the sphere.

-

Fluorescence Lifetime Measurement

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used. This includes a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate, a fast photodetector, and TCSPC electronics.

-

Measurement Procedure:

-

The this compound thin film is excited with short pulses of light at its absorption maximum.

-

The arrival times of the emitted photons are detected and recorded relative to the excitation pulses.

-

A histogram of the time delays between excitation and emission is constructed.

-

The fluorescence lifetime is determined by fitting the decay curve of the histogram to an exponential function.

-

Visualizations

This compound Photophysical Processes

The following diagram illustrates the fundamental photophysical processes of absorption and fluorescence in this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the typical workflow for the photophysical characterization of this compound thin films.

Conclusion

This technical guide has provided a detailed overview of the absorption and fluorescence properties of this compound, a critical material in organic electronics. The presented quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals working on the development and characterization of OLEDs and other organic electronic devices. A thorough understanding of these fundamental photophysical properties is essential for the continued advancement of this technology.

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-methyl-8-quinolinolato)(4-phenylphenolato)aluminum(III) (BAlq)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-8-quinolinolato)(4-phenylphenolato)aluminum(III), commonly known as BAlq, is a significant organometallic complex widely utilized in the field of organic electronics. Its primary applications are as a blue-emitting layer, a hole-blocking material, an electron-transporting material, and a phosphorescent host in Organic Light-Emitting Diodes (OLEDs). The performance and longevity of these devices are intrinsically linked to the purity and intrinsic properties of the this compound used. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to aid researchers in its effective application and development.

Core Properties and Specifications

This compound is a light-yellow, photochemically stable powder. Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₂₅AlN₂O₃ | |

| Molecular Weight | 512.53 g/mol | |

| CAS Number | 146162-54-1 | |

| Appearance | Light-yellow powder/crystals | |

| Melting Point | 207 - 232 °C | |

| Glass Transition (Tg) | 99 °C | |

| Absorption (λmax) | 259 nm (in THF) | |

| Photoluminescence (λem) | 334 nm, 477 nm (in THF) | |

| HOMO Energy Level | 5.9 eV | |

| LUMO Energy Level | 2.9 eV |

Synthesis of this compound

The synthesis of this compound is typically achieved through a homogeneous-phase reaction. This involves the reaction of an aluminum precursor with the corresponding ligands in a suitable solvent under controlled conditions. The general approach is analogous to the synthesis of similar aluminum quinolinolate complexes.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous aluminum complexes. Researchers should optimize parameters based on their specific laboratory conditions and desired product purity.

Materials:

-

Aluminum isopropoxide (precursor)

-

2-methyl-8-hydroxyquinoline (ligand 1)

-

4-phenylphenol (ligand 2)

-

Anhydrous Isopropanol (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or glove box for inert atmosphere operations

-

Buchner funnel and filtration apparatus

-

Vacuum oven

-

Sublimation apparatus

Procedure:

-

Flask Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet connected to a nitrogen or argon source.

-

Inert Atmosphere: Purge the flask with the inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reactant Loading: Under the inert atmosphere, charge the flask with aluminum isopropoxide (1 molar equivalent), 2-methyl-8-hydroxyquinoline (2 molar equivalents), and 4-phenylphenol (1 molar equivalent).

-

Solvent Addition: Add anhydrous isopropanol to the flask to create a slurry. The volume should be sufficient to ensure effective stirring.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The solid reactants should dissolve, forming a clear solution. Maintain the reflux for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The this compound product will precipitate out of the solution as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid several times with small portions of cold isopropanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Further Purification (Optional): For applications requiring very high purity, such as in OLED fabrication, the dried this compound powder can be further purified by gradient sublimation under high vacuum.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and relevant optoelectronic and thermal properties of the synthesized this compound.

Spectroscopic Characterization

PL spectroscopy is used to determine the emission properties of this compound. The material is excited with a specific wavelength of light, and the resulting emitted light is analyzed.

Caption: General workflow for Photoluminescence (PL) Spectroscopy.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., THF) or deposit a thin film of this compound on a quartz substrate.

-

Instrument Setup:

-

Select an excitation wavelength where this compound absorbs (e.g., determined from UV-Vis spectroscopy, typically around 259 nm).

-

Set the emission wavelength range to be scanned (e.g., 300 nm to 600 nm).

-

Adjust slit widths to balance signal intensity and resolution.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the emission spectrum. A blank spectrum of the solvent or substrate should also be recorded for background correction.

-

Data Analysis: The resulting spectrum will show emission peaks at characteristic wavelengths (e.g., ~477 nm), confirming the photoluminescent properties of this compound.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) for ¹H and ¹³C nuclei.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections should be applied.

-

Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm that the obtained spectrum is consistent with the expected molecular structure of this compound.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition temperature, and phase transition temperatures of this compound.

Caption: Principle of simultaneous TGA/DSC thermal analysis.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a TGA/DSC crucible (e.g., aluminum or alumina).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Set the desired temperature program (e.g., heat from 30°C to 600°C at a rate of 10°C/min).

-

Set the purge gas (typically nitrogen) flow rate.

-

-

Data Acquisition: Start the temperature program and record the sample weight and heat flow as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the curve for significant weight loss steps, which indicate decomposition. The onset temperature of decomposition is a measure of thermal stability.

-

DSC Curve: Analyze the curve for endothermic or exothermic peaks. A sharp endothermic peak indicates melting, while a subtle shift in the baseline can indicate the glass transition temperature (Tg).

-

Structural Analysis

XRD is used to investigate the crystallinity of the synthesized this compound powder. It provides information about the crystal structure and phase purity.

Experimental Protocol:

-

Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (e.g., Cu Kα radiation).

-

Define the angular range (2θ) to be scanned (e.g., 5° to 80°).

-

-

Data Acquisition: Perform the 2θ scan, recording the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) will show sharp peaks if the material is crystalline or a broad halo if it is amorphous. The peak positions can be used to identify the crystal phase.

Application in OLEDs

This compound is a versatile material in OLEDs, often used as a hole-blocking layer (HBL) to confine charge carriers within the emissive layer, thereby increasing device efficiency and lifetime.

An In-Depth Technical Guide to Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum (BAlq)

CAS Number: 146162-54-1

Introduction

Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum, commonly known as BAlq, is a fluorescent organoaluminum complex that has garnered significant attention in the field of organic electronics. Its primary application lies in Organic Light-Emitting Diodes (OLEDs), where it serves multiple functions, including as a blue-emitting layer, a hole-blocking material, and a host for phosphorescent emitters. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis, purification, and device fabrication, and visualizations of key experimental workflows. This document is intended for researchers, scientists, and drug development professionals working with or interested in the applications of advanced organic materials.

Core Properties of this compound

The unique photophysical and electronic properties of this compound make it a versatile material for OLED applications. A summary of its key quantitative properties is presented in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 146162-54-1 | |

| Chemical Formula | C₃₂H₂₅AlN₂O₃ | |

| Molecular Weight | 512.53 g/mol | |

| Appearance | Light-yellow powder/crystals | |

| Melting Point | 207 - 214 °C (lit.) | |

| Glass Transition Temp. | 99 °C |

Electronic and Photophysical Properties

| Property | Value (in THF) | Reference(s) |

| Absorption Maximum (λₘₐₓ) | 259 nm | |

| Emission Maximum (λₑₘ) | 334, 477 nm | |

| HOMO Level | -5.9 eV | |

| LUMO Level | -2.9 eV | |

| Photoluminescence Quantum Yield (PLQY) | Not explicitly reported in surveyed literature; a critical parameter to be determined experimentally. |

Solubility

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability of this compound, which is essential for the longevity of OLED devices. While specific TGA/DSC curves for this compound are not provided in the initial search results, a general description of the expected results and experimental conditions are outlined in the experimental protocols section.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are based on general procedures for similar compounds and techniques.

Synthesis of this compound

The synthesis of this compound typically involves a ligand exchange reaction with an aluminum precursor. A representative protocol is as follows:

Materials:

-

Aluminum(III) isopropoxide

-

2-methyl-8-hydroxyquinoline

-

4-phenylphenol

-

Anhydrous toluene (or other suitable high-boiling point solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, dissolve aluminum(III) isopropoxide in anhydrous toluene.

-

Add 2 molar equivalents of 2-methyl-8-hydroxyquinoline to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Add 1 molar equivalent of 4-phenylphenol to the reaction mixture.

-

Continue to reflux for an additional 12-24 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound product.

-

Collect the precipitate by filtration and wash with a non-polar solvent like hexane to remove unreacted starting materials.

-

Dry the crude product under vacuum.

Purification by Vacuum Sublimation

To achieve the high purity required for OLED applications, this compound is typically purified by vacuum sublimation.

Apparatus:

-

Vacuum sublimation furnace with temperature control for both the source and deposition zones.

-

High-vacuum pump capable of reaching pressures < 10⁻⁵ Torr.

-

Collection tube or substrate.

Procedure:

-

Place the crude this compound powder in the source zone of the sublimation apparatus.

-

Assemble the apparatus and evacuate to a high vacuum (< 10⁻⁵ Torr).

-

Gradually heat the source zone to a temperature just below the melting point of this compound (e.g., 180-200 °C).

-

Maintain the deposition zone at a lower temperature to allow for the condensation of the purified this compound.

-

Continue the sublimation process until a sufficient amount of purified material has been collected.

-

Cool the apparatus to room temperature before venting to atmospheric pressure.

-

Carefully scrape the purified this compound from the collection zone.

OLED Fabrication by Thermal Evaporation

This compound is commonly deposited as a thin film in OLEDs using vacuum thermal evaporation. A typical multilayer OLED structure incorporating this compound is fabricated as follows:

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials for hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - this compound), and electron transport layer (ETL)

-

Metal for cathode (

Methodological & Application

Application Notes and Protocols for the Synthesis of BAlq for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, purification, and characterization of Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum (BAlq), a key material in the field of organic electronics. This compound is widely utilized as a blue-emitting layer and a hole-blocking material in Organic Light-Emitting Diodes (OLEDs) due to its excellent thermal stability and high photoluminescence efficiency.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical and electronic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | Bis(2-methyl-8-quinolinolato-N1,O8)-(4-phenylphenolato)aluminum | [1] |

| Acronym | This compound | [1] |

| CAS Number | 146162-54-1 | [2][3] |

| Molecular Formula | C32H25AlN2O3 | [2][3] |

| Molecular Weight | 512.54 g/mol | [2][3] |

| Appearance | Light-yellow powder/crystals | [3] |

| Melting Point | 230-232 °C | [2] |

| Absorption Maximum (λmax) | ~259 nm (in THF) | [3] |

| Emission Maximum (λem) | ~492 nm (in THF) | |

| Photoluminescence Quantum Yield (PLQY) | > 80% (in solution) | |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.8 eV | [4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.9 eV | [4] |

| Energy Gap (HOMO-LUMO) | ~ 2.9 eV | [4] |

Note: Some data, such as emission maximum and PLQY, are representative values from literature and may vary depending on the specific experimental conditions and measurement techniques.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a homogeneous-phase reaction between aluminum isopropoxide, 2-methyl-8-hydroxyquinoline, and 4-phenylphenol.

Materials:

-

Aluminum isopropoxide [(CH3)2CHO]3Al

-

2-methyl-8-hydroxyquinoline (C10H9NO)

-

4-phenylphenol (C12H10O)

-

Anhydrous isopropanol (or other suitable anhydrous solvent like toluene)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or glove box for inert atmosphere operations

-

Standard glassware for filtration and washing

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a gas inlet, and a stopper. The entire setup should be flushed with a stream of inert gas (argon or nitrogen) for at least 30 minutes to ensure an oxygen and moisture-free environment.

-

Dissolution of Aluminum Source: In the flask, dissolve aluminum isopropoxide (1 equivalent) in anhydrous isopropanol by heating the mixture to reflux with stirring until a clear solution is obtained.

-

Ligand Addition: In a separate flask, dissolve 2-methyl-8-hydroxyquinoline (2 equivalents) and 4-phenylphenol (1 equivalent) in a minimal amount of anhydrous isopropanol.

-

Reaction: Slowly add the ligand solution to the refluxing aluminum isopropoxide solution under a continuous flow of inert gas.

-

Reflux: Maintain the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold isopropanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the crude this compound product in a vacuum oven at 60-80 °C for several hours to remove any residual solvent. A typical yield for this synthesis is in the range of 70-85%.[5][6][7]

Purification of this compound by Train Sublimation

For high-purity this compound required for OLED fabrication, a final purification step using train sublimation is necessary. This technique separates volatile solids based on their different sublimation temperatures under high vacuum.

Equipment:

-

Train sublimation apparatus (a horizontal glass tube with multiple temperature zones)

-

High-vacuum pump

-

Heating elements for each zone

-

Temperature controllers

Procedure:

-

Loading: Place the crude this compound powder in a quartz boat and position it in the first heating zone of the sublimation tube.

-

Evacuation: Evacuate the sublimation tube to a high vacuum (typically 10^-5 to 10^-6 Torr).

-

Heating Profile: Gradually heat the zones of the sublimation tube to create a temperature gradient. A typical temperature profile for this compound purification would be:

-

Zone 1 (Sample Zone): 250-280 °C

-

Zone 2 (Collection Zone): 200-230 °C

-

Zone 3 (Impurity Trap): < 150 °C

-

-

Sublimation and Deposition: The this compound will sublime in the hotter zone and deposit as a highly pure crystalline solid in the cooler collection zone. Less volatile impurities will remain in the boat, while more volatile impurities will travel further down the tube to the coldest zone.

-

Collection: After the sublimation is complete (typically several hours to a day, depending on the quantity of material), cool the apparatus to room temperature under vacuum. Carefully collect the purified this compound crystals from the collection zone. The purity of the sublimed this compound is expected to be >99.5%.

Visualizations

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis and purification.

Energy Level Diagram for this compound in an OLED Device

This diagram illustrates the role of this compound as a hole-blocking and emitting layer in a simplified OLED structure, showing the relative HOMO and LUMO energy levels.

Caption: this compound's role and energy levels in an OLED.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Bis(2-methyl-8-quinolinolato-N1,O8)-(1,1'-Biphenyl-4-olato)aluminum Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. shb.skku.edu [shb.skku.edu]

- 5. 9.4 Reaction Yields – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Application Notes: BAlq as a Host Material in Phosphorescent OLEDs

Introduction

Bis(2-methyl-8-quinolinato)-4-(phenylphenolato)aluminum(III), commonly known as BAlq, is a versatile organic semiconductor material widely utilized in Organic Light-Emitting Diodes (OLEDs). Due to its chemical and thermal stability, this compound serves multiple functions within an OLED stack. It is frequently employed as a host material in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs), but also functions effectively as a hole-blocking layer (HBL) or an electron-transporting layer (ETL). Its primary role as a host is to disperse a phosphorescent dopant (guest), facilitate charge transport, and enable efficient energy transfer to the guest emitter, leading to light emission. Phosphorescent devices can harvest both singlet and triplet excitons, allowing for internal quantum efficiencies approaching 100%, a significant advantage over fluorescent OLEDs.

The effectiveness of a host material is determined by several key properties, including its triplet energy level, charge transport characteristics, and thermal stability. The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and complete energy transfer. This compound's properties make it a suitable candidate for hosting various phosphorescent emitters, particularly for red and green PhOLEDs.

Data Presentation

Quantitative data for this compound and its performance in PhOLEDs are summarized below.

Table 1: Physical and Electronic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₂H₂₅AlN₂O₃ | |

| Molecular Weight | 512.53 g/mol | |

| Appearance | Light-yellow powder/crystals | |

| HOMO Level | -5.9 eV | |

| LUMO Level | -2.9 eV | |

| Triplet Energy (T₁) | ~2.55 eV | Calculated from literature data |

| Glass Transition Temp. (Tg) | 99 °C | |

| Melting Point | 207 - 214 °C |

| Fluorescence (in THF) | λem 334, 477 nm | |

Table 2: Performance of Phosphorescent OLEDs using this compound as a Host Material

| Phosphorescent Dopant | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |

|---|---|---|---|---|

| Ir(ppy)₃ (Green) | ITO/PEDOT:PSS/α-NPD/Ir(ppy)₃:this compound/BAlq/Alq₃/LiF/Al | ~8-10% (Typical) | ~30-35 (Typical) | ~20-25 (Typical) |

| Red Phosphor* | ITO/HTL/Red Dopant:this compound/BAlq (HBL)/ETL/LiF/Al | >10% (Reported) | >15 (Reported) | >10 (Reported) |

*Note: Specific performance metrics for red PhOLEDs with this compound hosts vary widely depending on the dopant and device architecture. The values represent typical ranges found in academic literature.

Experimental Protocols

Protocol 1: Fabrication of a this compound-based PhOLED via Vacuum Thermal Evaporation

This protocol describes a standard method for fabricating a multilayer PhOLED using this compound as the host material.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropyl alcohol (15 minutes each). c. Dry the substrates using a high-purity nitrogen gun. d. Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15-20 minutes to remove organic residues and increase the ITO work function.

2. Vacuum System and Material Loading: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr). b. Load high-purity (sublimed grade, ≥99%) organic materials and metals into separate thermal evaporation sources (e.g., quartz or tungsten crucibles). Materials typically include a Hole Transport Layer (HTL) like α-NPD, the this compound host, a phosphorescent dopant (e.g., Ir(ppy)₃), a Hole Blocking Layer (HBL) like this compound itself, an Electron Transport Layer (ETL) like Alq₃, and cathode materials (e.g., LiF and Al).

3. Layer Deposition: a. Deposit the layers sequentially onto the ITO substrate without breaking the vacuum. Monitor layer thickness in real-time using a quartz crystal microbalance. b. Hole Transport Layer (HTL): Deposit 40 nm of α-NPD at a rate of 1-2 Å/s. c. Emissive Layer (EML): Co-evaporate the this compound host and the phosphorescent dopant. For example, for a green PhOLED, co-evaporate this compound at a rate of ~1.8 Å/s and Ir(ppy)₃ at a rate of ~0.2 Å/s to achieve a 10% doping concentration in a 30 nm thick layer. d. Hole Blocking Layer (HBL): Deposit 10 nm of this compound at a rate of 1-2 Å/s to confine holes within the EML. e. Electron Transport Layer (ETL): Deposit 30 nm of Alq₃ at a rate of 1-2 Å/s. f. Cathode: Deposit a bilayer cathode by first evaporating 1 nm of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s, followed by 100 nm of Aluminum (Al) at a rate of 3-5 Å/s.

4. Encapsulation: a. After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.

Protocol 2: Characterization of PhOLED Performance

This protocol outlines the standard procedures for evaluating the electro-optical performance of the fabricated devices.

1. Equipment Setup: a. A programmable source measure unit (SMU). b. A calibrated silicon photodiode or a spectroradiometer for measuring luminance and emission spectra. c. All measurements should be conducted in a dark, shielded environment at room temperature.

2. Current Density-Voltage-Luminance (J-V-L) Measurement: a. Connect the device to the SMU. b. Apply a forward voltage bias, sweeping from 0 V to a higher voltage (e.g., 15 V) in discrete steps. c. At each voltage step, simultaneously record the current flowing through the device and the luminance (in cd/m²) measured by the photodetector placed in front of the device's active area. d. Calculate the current density (J) by dividing the current by the active area of the device.

3. Efficiency Calculations: a. Current Efficiency (η_c): Calculate as the ratio of luminance (L) to current density (J). Units: cd/A.

- η_c = L / J b. Power Efficiency (η_p): Calculate as the ratio of π multiplied by luminance to the product of current density and voltage (V). Units: lm/W.

- η_p = (π * L) / (J * V) c. External Quantum Efficiency (EQE or η_ext): Requires the electroluminescence (EL) spectrum. Calculate by integrating the photon flux from the EL spectrum and dividing by the number of electrons injected per second.

4. Electroluminescence (EL) Spectrum Measurement: a. Using a spectroradiometer, apply a constant current or voltage to the device (e.g., at a luminance of 1000 cd/m²). b. Record the emission spectrum. c. From the spectrum, determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Eclairage (CIE) color coordinates.

Diagrams and Workflows

Caption: Typical multilayer structure of a PhOLED using this compound as both host and hole-blocking material.

Application Notes and Protocols for BAlq Thin Film Deposition by Vacuum Evaporation

Introduction

Bis(2-methyl-8-quinolinato)-4-(phenylphenolato)aluminum(III) (BAlq) is a highly versatile organometallic compound widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its primary roles in OLED device architecture include serving as a blue-emitting layer, a hole-blocking layer, or as an interfacial layer to improve device efficiency and lifetime. This compound's photochemical stability and a glass transition temperature of 99°C contribute to the operational stability of OLEDs. The performance of this compound-containing devices is intrinsically linked to the quality of the thin films, which is heavily dependent on the deposition methodology.

Vacuum thermal evaporation is a predominant technique for the deposition of small-molecule organic materials like this compound in the manufacturing of OLEDs. This Physical Vapor Deposition (PVD) method involves heating the source material in a high-vacuum environment until it sublimes or evaporates. The vaporized molecules then travel in a line-of-sight path to a cooler substrate, where they condense to form a uniform thin film. The high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ mbar, is crucial to ensure a long mean free path for the evaporated particles, minimizing collisions with background gases and reducing contamination in the deposited film.

This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using vacuum thermal evaporation for researchers, scientists, and professionals in drug development who may utilize OLEDs as analytical platforms.

Principle of Vacuum Thermal Evaporation

Vacuum thermal evaporation is a deposition technique that relies on the phase transition of a source material from solid to vapor and back to solid. The process can be broken down into three key stages:

-

Evaporation/Sublimation: The source material (e.g., this compound powder) is placed in a crucible (often made of tungsten, tantalum, or boron nitride) which is resistively heated. In a high-vacuum chamber, the material is heated to a temperature where its vapor pressure becomes significant, causing it to evaporate or sublime.

-

Vapor Transport: The gaseous molecules travel from the source to the substrate. The high vacuum ensures that the molecules follow a ballistic trajectory with minimal scattering, leading to a directional deposition.

-

Condensation and Film Growth: Upon reaching the cooler substrate surface, the molecules condense and nucleate, forming a thin film. The properties of this film, such as its morphology, density, and uniformity, are controlled by parameters like deposition rate, substrate temperature, and the pressure within the chamber.

A schematic of a typical OLED structure is presented below.

Caption: General OLED Device Architecture.

Experimental Protocols

The fabrication of a functional OLED is a multi-step process that requires precision and a clean environment to prevent defects and ensure device reliability.

Substrate Preparation and Cleaning

The quality of the substrate is paramount for the successful deposition of uniform organic layers. Indium Tin Oxide (ITO) coated glass is a common substrate for OLEDs due to its high transparency and electrical conductivity.

Materials:

-

ITO-coated glass substrates

-

Deionized (DI) water

-

Isopropyl alcohol (IPA)

-

Acetone

-

Detergent solution (e.g., Alconox)

-

Nitrogen (N₂) gas gun

-

Ultrasonic bath

-

UV-Ozone cleaner or Plasma cleaner

Protocol:

-

Place the ITO substrates in a substrate holder.

-

Sequentially sonicate the substrates in an ultrasonic bath with detergent solution, DI water, acetone, and finally isopropyl alcohol. Each sonication step should last for 15 minutes.

-

After the final sonication step, thoroughly rinse the substrates with DI water.

-

Dry the substrates using a high-purity nitrogen gas gun.

-

Immediately transfer the cleaned substrates to a UV-Ozone or plasma cleaner for 10-15 minutes to remove any remaining organic residues and to improve the work function of the ITO surface, which enhances hole injection.

-

Store the cleaned substrates in a vacuum oven or a nitrogen-filled glovebox until they are loaded into the deposition chamber to prevent re-contamination.

Vacuum Thermal Evaporation of a Multi-layer OLED with a this compound Layer

This protocol describes the fabrication of a standard multi-layer OLED device. All deposition steps should be performed in a high-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ mbar).

Device Structure: ITO / HTL / this compound (EML) / ETL / Cathode (LiF/Al)

Materials:

-

Cleaned ITO substrates

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material: this compound

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Lithium Fluoride (LiF)

-

High-purity Aluminum (Al)

-

Evaporation boats/crucibles for each material

Protocol:

-

System Preparation: Ensure the thermal evaporation chamber is clean and has reached the desired base pressure.

-

Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the chamber. The substrate holder is often equipped with a rotation mechanism to ensure film uniformity.

-

Source Loading: Place the organic materials (NPB, this compound, Alq₃), LiF, and Al into their respective crucibles within the chamber.

-

Deposition of Hole Transport Layer (HTL):

-

Heat the crucible containing the HTL material (e.g., NPB).

-

Once the desired deposition rate is stable (typically 1-2 Å/s), open the shutter to begin deposition onto the substrates.

-

Deposit the HTL to the target thickness (e.g., 40 nm). A quartz crystal monitor is used to control the thickness and deposition rate in real-time.

-

Close the shutter once the target thickness is reached.

-

-

Deposition of Emissive Layer (EML) - this compound:

-

Heat the crucible containing this compound.

-

Stabilize the deposition rate (typically 1-2 Å/s).

-

Open the shutter and deposit the this compound layer to the desired thickness (e.g., 30 nm).

-

Close the shutter.

-

-

Deposition of Electron Transport Layer (ETL):

-

Heat the crucible containing the ETL material (e.g., Alq₃).

-

Stabilize the deposition rate (typically 1-2 Å/s).

-

Open the shutter and deposit the ETL to the desired thickness (e.g., 20 nm).

-

Close the shutter.

-

-

Deposition of the Cathode:

-

Electron Injection Layer: Heat the crucible containing LiF and deposit a thin layer (e.g., 1 nm) at a low deposition rate (e.g., 0.1-0.2 Å/s).

-

Metal Cathode: Heat the crucible containing Aluminum (Al). Deposit the Al layer (e.g., 100 nm) at a higher deposition rate (e.g., 5-10 Å/s).

-

-

Venting and Unloading: After the depositions are complete, allow the chamber and substrates to cool down before venting the chamber with an inert gas like nitrogen. Remove the fabricated devices.

Caption: Experimental Workflow for OLED Fabrication.

Post-Deposition Annealing

Thermal annealing after cathode deposition can sometimes improve device performance by enhancing the interfacial contact and improving the morphology of the organic layers.

Protocol:

-

Transfer the fabricated devices to a hotplate in a nitrogen-filled glovebox.

-

Anneal the devices at a temperature below the glass transition temperature of the organic materials (e.g., 70-80°C for this compound-based devices) for 15-30 minutes.

-

Allow the devices to cool to room temperature before encapsulation.

Device Encapsulation

Organic materials in OLEDs are sensitive to moisture and oxygen. Encapsulation is a critical step to protect the device and ensure a long operational lifetime.

Protocol:

-

In a nitrogen-filled glovebox, place a glass lid over the active area of the OLED device.

-

Apply a UV-curable epoxy around the edges of the glass lid.

-

Expose the device to a UV lamp for the recommended time to cure the epoxy, creating a hermetic seal.

Process Parameters and Device Performance

The following tables summarize typical deposition parameters for this compound and other common OLED materials, along with reported device performance metrics.

Table 1: Typical Deposition Parameters for OLED Materials

| Layer Material | Purpose | Typical Thickness (nm) | Deposition Rate (Å/s) |

| NPB | Hole Transport | 30 - 60 | 1 - 2 |

| This compound | Hole Blocking / Emissive | 10 - 40 | 1 - 2 |

| Alq₃ | Electron Transport | 20 - 50 | 1 - 2 |

| LiF | Electron Injection | 0.5 - 1.5 | 0.1 - 0.2 |

| Al | Cathode | 80 - 150 | 5 - 10 |

Table 2: Example this compound-based Device Performance

| Device Structure | This compound Role | Turn-on Voltage (V) | Max Luminance (cd/m²) | Max Efficiency (cd/A) |

| ITO/NPB/BAlq/Alq₃/LiF/Al | Hole Blocker & Emitter Host | ~3.5 - 5.0 | > 10,000 | ~3 - 5 |

| ITO/TPD/BAlq/Alq₃/Mg:Ag | Blue Emitter | ~4.0 | ~15,000 | ~2.5 |

Note: Performance metrics are highly dependent on the specific materials used, layer thicknesses, and fabrication conditions.

The relationship between key deposition parameters and the resulting film properties is crucial for process optimization.

Caption: Deposition Parameters vs. Film Properties.

Characterization of this compound Thin Films and Devices

After fabrication, it is essential to characterize the thin films and the final device to ensure quality and performance.

5.1 Film Characterization Techniques:

-

Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the this compound film. A smooth surface is critical for preventing electrical shorts and ensuring uniform charge injection.

-

X-ray Diffraction (XRD): To determine the crystallinity of the film. This compound films deposited by vacuum evaporation are typically amorphous, which is often desirable for OLEDs to avoid issues related to grain boundaries.

-

Spectroscopic Ellipsometry: To measure the thickness and refractive index of the deposited layers.

-

Scanning Electron Microscopy (SEM): To visualize the cross-section of the multi-layer device and confirm the thickness of each layer.

-

X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and stoichiometry of the this compound film and to check for impurities.

5.2 Device Characterization Techniques:

-

Current-Voltage-Luminance (IVL) Testing: A source meter and a photodetector are used to measure the current density and luminance as a function of the applied voltage. This provides key performance metrics such as turn-on voltage, power efficiency, and external quantum efficiency (EQE).

Application Notes and Protocols for Solution-Processing of BAlq Layers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(2-methyl-8-quinolinolato-4-phenylphenolate)aluminum(III) (BAlq) is a versatile organometallic complex widely utilized in Organic Light-Emitting Diodes (OLEDs). It can function as a blue-emitting layer, a hole-blocking layer, or a host material for phosphorescent emitters. While traditionally deposited via thermal evaporation, solution-based processing methods offer a cost-effective and scalable alternative for fabricating this compound layers. This document provides detailed application notes and protocols for the solution-based deposition of this compound thin films, focusing on spin coating and inkjet printing techniques.

Solution Preparation of this compound

The quality of the solution-processed this compound film is critically dependent on the choice of solvent and the concentration of the this compound solute. A good solvent should completely dissolve this compound without forming aggregates and possess appropriate volatility for the chosen deposition technique.

Key Considerations for Solvent Selection:

-

Solubility: this compound, being a small molecule, exhibits varying solubility in different organic solvents. Common choices include chlorinated hydrocarbons and aromatic solvents.

-

Boiling Point and Vapor Pressure: These properties influence the drying rate of the film. For spin coating, a moderately volatile solvent is preferred to ensure uniform film formation. For inkjet printing, a less volatile solvent might be necessary to prevent nozzle clogging.

-

Wetting Properties: The solvent must allow the solution to wet the substrate uniformly to avoid dewetting and the formation of pinholes.

Table 1: Solubility and Solvent Properties for this compound Solution Preparation

| Solvent | Chemical Formula | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Comments |

| Chloroform | CHCl₃ | 61.2 | 21.3 | Good solubility for this compound. High volatility, suitable for spin coating. |

| Toluene | C₇H₈ | 110.6 | 2.9 | Moderate solubility and volatility. Often used in blends for inkjet printing. |

| Chlorobenzene | C₆H₅Cl | 131.7 | 1.2 | Lower volatility than chloroform, can lead to smoother films. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 19.3 | Good solvent for many organic materials, can be used for this compound. |

Protocol for this compound Solution Preparation:

-

Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

-

Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration (e.g., 5-20 mg/mL).

-

Dissolution: Stir the mixture vigorously using a magnetic stirrer at room temperature or with gentle heating (e.g., 40-50 °C) until the this compound is completely dissolved. Sonication can be used to aid dissolution.

-